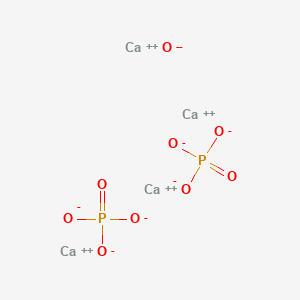

Tetracalcium diphosphorus nonaoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetracalcium diphosphorus nonaoxide (Ca₄O₉P₂, CAS 1306-01-0), also known as tetracalcium phosphate (Ca₄(PO₄)₂O), is a calcium phosphate compound characterized by a unique crystal structure and significant biomedical applications. Its formula derives from four calcium ions, two phosphorus atoms, and nine oxygen atoms arranged in a layered lattice, enabling interactions with biological tissues . Primarily used in bioceramics and bone cements, it is synthesized via solid-solid reactions or co-precipitation methods, with cooling modes critically influencing its crystallinity and reactivity . Studies highlight its role in bone regeneration due to its gradual degradation and ability to promote osteoconductivity, making it a key component in coatings for titanium implants and calcium phosphate cements (CPCs) .

准备方法

Synthetic Routes and Reaction Conditions: Tetracalcium diphosphorus nonaoxide cannot be prepared in aqueous solution as any precipitates with the correct calcium to phosphorus ratio contain hydroxide ions in apatitic phases. Instead, solid-state reactions are used. One common method involves the reaction of calcium hydrogen phosphate and calcium carbonate at high temperatures (1450-1500°C) for up to 12 hours : [ 2 \text{CaHPO}_4 + 2 \text{CaCO}_3 \rightarrow \text{Ca}_4(\text{PO}_4)_2\text{O} + 2 \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of tetracalcium phosphate typically involves high-temperature synthesis. The compound is metastable, so the synthesis of phase-pure tetracalcium phosphate requires rapid quenching or the absence of moisture to prevent decomposition into hydroxyapatite and lime in the temperature range of 1000-1200°C .

化学反应分析

Types of Reactions: Tetracalcium diphosphorus nonaoxide undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, tetracalcium phosphate can hydrolyze to form hydroxyapatite and calcium oxide.

Acid-Base Reactions: It reacts with acidic calcium phosphates such as dicalcium phosphate anhydrous or dicalcium phosphate dihydrate to form hydroxyapatite under physiological conditions.

Common Reagents and Conditions:

Water: Facilitates hydrolysis to hydroxyapatite.

Acidic Calcium Phosphates: Reacts with tetracalcium phosphate to form hydroxyapatite in self-setting calcium phosphate bone cements.

Major Products Formed:

Hydroxyapatite: Formed through hydrolysis or reaction with acidic calcium phosphates.

科学研究应用

Tetracalcium diphosphorus nonaoxide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Bone Regeneration: this compound is used as a component in bone cements and scaffolds for bone regeneration due to its good biodegradability and biocompatibility.

Dental Applications: It is used in dental cements and coatings for implants.

Biomedical Coatings: this compound is used in plasma-sprayed coatings on implant metals to enhance biocompatibility and promote bone growth.

作用机制

The mechanism by which tetracalcium phosphate exerts its effects involves its conversion to hydroxyapatite under physiological conditions. This conversion is facilitated by the presence of water or acidic calcium phosphates. The hydroxyapatite formed is biocompatible and promotes bone growth and regeneration . The molecular targets and pathways involved include the activation of osteoblasts and osteoclasts, which are essential for bone remodeling and regeneration .

相似化合物的比较

Comparison with Other Calcium Phosphate Bioceramics

Tetracalcium diphosphorus nonaoxide is part of the calcium phosphate family, which includes hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂), alpha-tricalcium phosphate (α-TCP, Ca₃(PO₄)₂), and beta-tricalcium phosphate (β-TCP, Ca₃(PO₄)₂). Key differences lie in their degradation rates, mechanical properties, and biological responses:

- Degradation: α-TCP degrades rapidly, limiting its use in long-term implants, whereas this compound and HA exhibit slower resorption, suitable for sustained bone remodeling .

- Bioactivity: HA forms direct chemical bonds with bone but lacks osteoinductivity. This compound balances resorption and bioactivity, making it ideal for CPCs .

Comparison with Modified Tetracalcium Phosphate Variants

Strontium-incorporated tetracalcium phosphate (STTCP) enhances bioactivity by mimicking bone mineral composition. Compared to mineral trioxide aggregate (MTA), a gold standard in dental pulp therapy, STTCP shows:

- Similar proliferation and mineralization rates in human dental pulp stem cells .

- Improved mechanical stability due to strontium’s role in reducing crack propagation .

Comparison with Other Phosphorus Oxides

While this compound contains phosphorus in a phosphate matrix, other phosphorus oxides like diphosphorus pentoxide (P₂O₅) and trioxide (P₂O₃) differ fundamentally:

- Reactivity: P₂O₅ is highly hygroscopic and acidic, used as a desiccant, whereas this compound is alkaline and biocompatible .

- Structure: P₂O₃ features P–P bonds with phosphorus in +2 oxidation states, unlike the phosphate (PO₄³⁻) groups in this compound .

Comparison with Other Tetracalcium Compounds

- Tetracalcium Aluminate Hydrates: Used in cement chemistry, these compounds adsorb organic molecules but lack the phosphate-based bioactivity of this compound .

- Tetracalcium Ferroaluminate : A cement clinker additive, it improves mechanical toughness but is unrelated to biomedical applications .

常见问题

Q. What are the optimal synthetic routes for producing high-purity tetracalcium diphosphorus nonaoxide (Ca₄O₉P₂) in laboratory settings?

Basic

The synthesis of Ca₄O₉P₂ typically involves solid-state reactions between calcium oxide (CaO) and phosphorus oxides (e.g., P₂O₅) under controlled atmospheric conditions. A stoichiometric mixture of precursors is heated in a high-temperature furnace (1100–1300°C) with intermediate grinding to ensure homogeneity. Phase purity can be verified via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA). For example, analogous calcium phosphate synthesis methods emphasize inert atmospheres to prevent carbonate contamination .

Q. How can researchers address discrepancies in reported thermal stability data for Ca₄O₉P₂ across different studies?

Advanced

Discrepancies in thermal stability data often arise from variations in synthesis conditions or characterization protocols. To resolve these:

- Perform controlled TGA/DSC experiments under identical atmospheres (e.g., N₂ vs. air) to assess decomposition pathways.

- Use in situ XRD during heating to track phase transitions and identify metastable intermediates.

- Cross-validate results with independent techniques like Raman spectroscopy to confirm structural changes. For instance, monitoring reaction progress via thin-layer chromatography (TLC) in related phosphazene syntheses highlights the importance of real-time analysis .

Q. What characterization techniques are critical for confirming the structural integrity of Ca₄O₉P₂ post-synthesis?

Basic

Key techniques include:

- XRD : To confirm crystallographic phase alignment with reference data (JCPDS/ICDD).

- FTIR Spectroscopy : To identify P–O and Ca–O vibrational modes and detect impurities (e.g., adsorbed water).

- SEM/EDS : To assess morphology and elemental distribution.

- Surface Area Analysis (BET) : For applications requiring high surface reactivity. These methods are standard in materials science, as seen in nanocrystalline calcium phosphate studies .

Q. How does the choice of precursor stoichiometry influence the formation of secondary phases in Ca₄O₉P₂ synthesis?

Advanced

Deviations from the Ca:P:O stoichiometric ratio (4:2:9) often lead to secondary phases like Ca₃(PO₄)₂ or CaO. Mitigation strategies:

- Use Rietveld refinement of XRD data to quantify phase impurities.

- Adjust precursor ratios systematically (e.g., 10% excess CaO to compensate for volatilization) and monitor via energy-dispersive X-ray spectroscopy (EDS).

- Reference analogous syntheses where carbazolyldiamine ratios were optimized to avoid byproducts in phosphazene derivatives .

Q. What are the key challenges in maintaining phase purity during the synthesis of Ca₄O₉P₂, and how can they be mitigated?

Basic

Challenges include:

- Moisture Sensitivity : CaO precursors readily hydrate, altering reactivity. Use anhydrous solvents and glovebox techniques.

- High-Temperature Sintering : Rapid cooling can induce amorphous phases. Employ controlled annealing (e.g., 5°C/min cooling rate).

- Atmospheric Contamination : Conduct reactions under argon/vacuum to prevent CO₂ adsorption. Similar precautions are noted in phosphazene synthesis to avoid side reactions .

Q. What strategies can be employed to resolve conflicting data regarding the catalytic properties of Ca₄O₉P₂ in oxidation reactions?

Advanced

To clarify catalytic behavior:

- Standardize testing protocols (e.g., fixed catalyst loading, temperature, and substrate ratios).

- Use in situ FTIR or mass spectrometry to detect intermediate species and reaction pathways.

- Compare with well-characterized catalysts (e.g., TiO₂ or V₂O₅) under identical conditions.

- Conduct kinetic studies (Arrhenius analysis) to isolate rate-limiting steps. Methodological rigor here parallels reaction monitoring in phosphazene chemistry .

Q. How does the crystallite size of Ca₄O₉P₂ influence its mechanical properties in biomaterial applications?

Advanced

Nanocrystalline Ca₄O₉P₂ may exhibit enhanced sinterability and mechanical strength. To study this:

- Synthesize variants via high-energy ball milling (as used for nanocrystalline calcium phosphate cements) .

- Perform nanoindentation tests to correlate crystallite size (via Scherrer analysis of XRD data) with hardness/modulus.

- Evaluate biocompatibility through in vitro assays (e.g., osteoblast adhesion rates).

Q. What computational methods are suitable for modeling the electronic structure of Ca₄O₉P₂?

Advanced

- Density Functional Theory (DFT) : To calculate bandgap, density of states, and defect formation energies.

- Molecular Dynamics (MD) : For simulating thermal expansion or phase transitions.

- Validate models against experimental XRD and spectroscopic data. Computational approaches are critical for materials with limited empirical data, as seen in quantum chemistry profiling services .

属性

CAS 编号 |

1306-01-0 |

|---|---|

分子式 |

CaO5P-3 |

分子量 |

151.05 g/mol |

IUPAC 名称 |

tetracalcium;oxygen(2-);diphosphate |

InChI |

InChI=1S/Ca.H3O4P.O/c;1-5(2,3)4;/h;(H3,1,2,3,4);/p-3 |

InChI 键 |

QOYIAXYUCQDEAW-UHFFFAOYSA-K |

SMILES |

[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

规范 SMILES |

[O].[O-]P(=O)([O-])[O-].[Ca] |

同义词 |

tetracalcium diphosphorus nonaoxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。